molecular formula C12H11F3N2O2 B12828448 (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid

(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid

Cat. No.: B12828448
M. Wt: 272.22 g/mol
InChI Key: XEWNAIZKFBMBSZ-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to an indole ring, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(7-(trifluoromethyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

(2S)-2-amino-3-[7-(trifluoromethyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-2-7-6(5-17-10(7)8)4-9(16)11(18)19/h1-3,5,9,17H,4,16H2,(H,18,19)/t9-/m0/s1

InChI Key

XEWNAIZKFBMBSZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2CC(C(=O)O)N

Origin of Product

United States

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